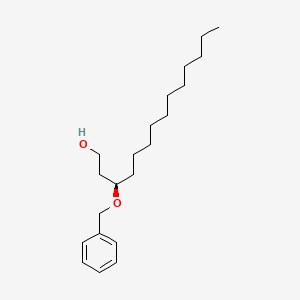

(R)-3-(benzyloxy)tetradecan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H36O2 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(3R)-3-phenylmethoxytetradecan-1-ol |

InChI |

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,21-22H,2-9,13,16-19H2,1H3/t21-/m1/s1 |

InChI Key |

BDNJHLQOWXQLQF-OAQYLSRUSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CCO)OCC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCC(CCO)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of R 3 Benzyloxy Tetradecan 1 Ol

Selective Deprotection of the Benzyloxy Ether

The benzyl (B1604629) ether in (R)-3-(benzyloxy)tetradecan-1-ol serves as a crucial protecting group for the secondary alcohol at the C3 position. Its removal is a key step in many synthetic pathways, and several methods have been developed to achieve this transformation with high selectivity and yield. These methods can be broadly categorized into reductive, Lewis acid-mediated, and oxidative cleavage protocols.

Catalytic Transfer Hydrogenation and Hydrogenolysis Protocols

Catalytic hydrogenation is a widely employed method for the deprotection of benzyl ethers due to its mild conditions and high efficiency. nih.gov This process involves the cleavage of the carbon-oxygen bond of the ether by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Hydrogenolysis: In a typical hydrogenolysis reaction, this compound is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and stirred under an atmosphere of hydrogen gas in the presence of a catalytic amount of 10% Pd/C. The reaction proceeds to yield (R)-tetradecane-1,3-diol and toluene (B28343) as a byproduct. libretexts.org

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation, which utilizes a hydrogen donor in the presence of a catalyst. nih.gov This method is often faster and can be more selective. nih.govkhanacademy.org Common hydrogen donors include formic acid, ammonium (B1175870) formate, cyclohexene (B86901), and 1,4-cyclohexadiene. nih.govkhanacademy.orgmasterorganicchemistry.com For instance, treating the benzyl ether with palladium on carbon and formic acid provides a rapid and simple deprotection. nih.gov Similarly, using cyclohexene as the hydrogen donor with a palladium catalyst is also effective. khanacademy.org The use of hydrazine (B178648) hydrate (B1144303) with 10% palladium on carbon is another efficient system for this transformation. rsc.org These methods are particularly valuable when other reducible functional groups are present in the molecule, as they can sometimes offer greater selectivity compared to standard hydrogenolysis. libretexts.org

Table 1: Catalytic Hydrogenation Methods for Deprotection of Benzyl Ethers

| Method | Catalyst | Hydrogen Source | Typical Conditions | Ref. |

|---|---|---|---|---|

| Hydrogenolysis | 10% Pd/C | H₂ gas | Ethanol, room temperature, atmospheric pressure | libretexts.org |

| Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol, room temperature | nih.gov |

| Transfer Hydrogenation | Palladium Black | Cyclohexene | Ethanol, reflux | khanacademy.org |

| Transfer Hydrogenation | 10% Pd/C | Hydrazine Hydrate | Ethanol, reflux | rsc.org |

| Transfer Hydrogenation | 10% Pd/C | 1,4-Cyclohexadiene | 25°C | masterorganicchemistry.com |

Lewis Acid-Mediated Cleavage Strategies

Lewis acids offer a powerful alternative for the cleavage of benzyl ethers, particularly when hydrogenation is not feasible due to the presence of sensitive functional groups. elsevierpure.com A variety of Lewis acids can be employed, with reagents like boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), and tin(IV) chloride (SnCl₄) being common choices. elsevierpure.comchemguide.co.uk

The combination of a Lewis acid with a nucleophilic scavenger, such as dimethyl sulfide (B99878) (Me₂S), can enhance the efficiency and selectivity of the debenzylation. The boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) is a mild and selective reagent for cleaving benzyl ethers in the presence of other protecting groups like silyl (B83357) ethers and esters. chemistryviews.org This method is advantageous as it avoids the harsh conditions associated with stronger Lewis acids. chemistryviews.org For example, complete debenzylation of a chromane (B1220400) derivative was achieved in high yield using a 1 M solution of BCl₃ in dichloromethane (B109758) at -78 °C. elsevierpure.com Tin(IV) chloride has been shown to selectively cleave benzyl esters over benzyl ethers, highlighting the tunability of Lewis acid-mediated deprotections. chemguide.co.uk

Table 2: Lewis Acid Reagents for Benzyl Ether Cleavage

| Lewis Acid Reagent | Typical Conditions | Selectivity | Ref. |

|---|---|---|---|

| BCl₃ | Dichloromethane, -78 °C to 0 °C | Can cleave other protecting groups | elsevierpure.com |

| BBr₃ | Dichloromethane, low temperature | Strong, can affect other functional groups | elsevierpure.com |

| BCl₃·SMe₂ | Dichloromethane, 0 °C to room temperature | Mild and selective for benzyl ethers | chemistryviews.org |

| SnCl₄ | Dichloromethane | Selective for benzyl esters over benzyl ethers | chemguide.co.uk |

Oxidative Cleavage Methods

Oxidative methods provide another orthogonal approach for benzyl ether deprotection. These reactions are particularly useful when reductive or acidic conditions are not tolerated by the substrate. One of the most common reagents for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgresearchgate.net While DDQ is highly effective for cleaving p-methoxybenzyl (PMB) ethers, its reaction with simple benzyl ethers is typically slower. organic-chemistry.org

However, recent advancements have shown that visible-light-mediated photocatalysis can significantly enhance the efficiency of DDQ-mediated debenzylation. nih.govupb.rolibretexts.org This method allows for the cleavage of benzyl ethers in the presence of functionalities that are sensitive to traditional reduction methods, such as azides, alkenes, and alkynes. nih.govlibretexts.org The reaction can be performed using stoichiometric or catalytic amounts of DDQ under visible light irradiation. nih.govlibretexts.org Other oxidative systems, such as those employing ozone or oxoammonium salts like 4-acetamido-TEMPO, can also effect the cleavage of benzylic ethers to the corresponding alcohol and aromatic aldehyde. researchgate.netlibretexts.org

Transformations of the Primary Alcohol Functionality at C1

The primary alcohol at the C1 position of this compound is a versatile functional handle that can be readily transformed into other important chemical groups, such as aldehydes, carboxylic acids, esters, and ethers. These transformations are fundamental for the elaboration of the carbon skeleton and the synthesis of more complex target molecules.

Stereoretentive Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be achieved with high selectivity, preserving the stereocenter at C3.

Oxidation to Aldehydes: The partial oxidation of a primary alcohol to an aldehyde requires mild and controlled conditions to prevent over-oxidation to the carboxylic acid. libretexts.orgchemguide.co.uk A variety of reagents are available for this transformation, including pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. khanacademy.orgchemistryviews.org These reagents are known for their mildness and high yields in converting primary alcohols to aldehydes. The resulting (R)-3-(benzyloxy)tetradecanal is a key intermediate in the synthesis of various natural products and bioactive molecules. researchgate.net

Oxidation to Carboxylic Acids: For the full oxidation to a carboxylic acid, stronger oxidizing agents or different reaction conditions are necessary. libretexts.orgchemguide.co.uk Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄/acetone) can be used. khanacademy.orgchemistryviews.org A two-step, one-pot procedure involving TEMPO-mediated oxidation with NaOCl followed by NaClO₂ is a convenient method for converting primary alcohols to carboxylic acids under mild conditions, compatible with many sensitive functional groups. nih.gov This would yield (R)-3-(benzyloxy)tetradecanoic acid. Such carboxylic acids are valuable precursors in the synthesis of amides and esters.

Table 3: Oxidation of Primary Alcohols

| Desired Product | Reagent | Typical Conditions | Ref. |

|---|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | khanacademy.org |

| Aldehyde | Dess-Martin Periodinane | Dichloromethane, room temperature | chemistryviews.org |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | chemistryviews.org |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature | organic-chemistry.org |

| Carboxylic Acid | TEMPO/NaOCl, then NaClO₂ | Biphasic system (e.g., CH₂Cl₂/H₂O), room temp. | nih.gov |

Derivatization to Esters and Ethers for Synthetic Elaboration

The primary alcohol can be derivatized to form esters and ethers, which can serve as protecting groups or as intermediates for further synthetic manipulations.

Esterification: Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). nih.govlibretexts.org For example, reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield (R)-3-(benzyloxy)tetradecyl acetate. The Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, is another common method. medcraveonline.com More advanced techniques, such as the Mitsunobu reaction, allow for esterification under mild, neutral conditions. medcraveonline.com Ruthenium-catalyzed dehydrogenative coupling of primary alcohols can also form esters directly. elsevierpure.com

Etherification: The formation of ethers from the primary alcohol can be accomplished through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a classic approach. For more complex substrates, acid-catalyzed dehydration of alcohols can produce symmetrical ethers. masterorganicchemistry.com Derivatization is a key strategy to enhance the analytical detection of hydroxyl compounds or to modify their properties for specific applications. nih.govupb.ro

Halogenation and Other Nucleophilic Substitutions

The primary alcohol functional group in this compound is a key site for nucleophilic substitution reactions. Direct substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, conversion of the hydroxyl group into a better leaving group is a common and necessary strategy.

One effective method is the conversion of the alcohol to a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. ucalgary.camasterorganicchemistry.com The resulting tosylate, (R)-3-(benzyloxy)tetradecyl 4-methylbenzenesulfonate, is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, including halides. mdpi.comnih.gov For instance, reaction with sodium bromide would yield (R)-1-bromo-3-(benzyloxy)tetradecane. The advantage of this two-step procedure is that it proceeds under relatively mild conditions and allows for the introduction of various functionalities with high predictability.

Another powerful method for the nucleophilic substitution of alcohols is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgchemistrysteps.comnih.gov This one-pot reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although for a primary alcohol like in this compound, this is not a factor. A variety of nucleophiles can be employed, including carboxylic acids to form esters, and sources of halide ions to form alkyl halides. For example, using zinc halide in a Mitsunobu reaction can effectively introduce a halogen.

The following table summarizes common methods for the halogenation and nucleophilic substitution of this compound.

| Reaction Type | Reagents | Intermediate/Activated Species | Product | Key Features |

| Halogenation via Tosylate | 1. TsCl, Pyridine2. NaX (X = Cl, Br, I) | (R)-3-(benzyloxy)tetradecyl 4-methylbenzenesulfonate | (R)-1-halo-3-(benzyloxy)tetradecane | Good leaving group, versatile for various nucleophiles. ucalgary.ca |

| Mitsunobu Halogenation | PPh₃, DEAD, ZnX₂ (X = Cl, Br, I) | Alkoxyphosphonium salt | (R)-1-halo-3-(benzyloxy)tetradecane | One-pot reaction, mild conditions. wikipedia.orgorganic-chemistry.org |

| Mitsunobu Esterification | PPh₃, DEAD, R'COOH | Alkoxyphosphonium salt | (R)-3-(benzyloxy)tetradecyl ester | Forms an ester bond. wikipedia.orgchemistrysteps.com |

Intramolecular and Rearrangement Reactions Involving the Benzyloxy Group

The benzyloxy group in this compound is not merely a protecting group but can also actively participate in intramolecular rearrangements, particularly under strongly basic conditions or in the presence of metal catalysts.

Mechanistic Pathways of Wittig-Type Rearrangements

The Wittig rearrangement is a base-catalyzed isomerization of ethers. mdpi.comwikipedia.orgorganic-chemistry.orgnih.govacs.org For a substrate like this compound, the rearrangement would typically involve the deprotonation of the benzylic carbon, which is adjacent to both the phenyl ring and the ether oxygen. This generates a carbanion that can then undergo rearrangement. Two main pathways are possible: the wikipedia.orgmdpi.com-Wittig rearrangement and the wikipedia.orgrsc.org-Wittig rearrangement.

The wikipedia.orgmdpi.com-Wittig rearrangement proceeds through a radical cleavage-recombination mechanism. After the formation of the benzylic carbanion, the carbon-oxygen bond cleaves homolytically to form a radical pair, which then recombines to form the product alkoxide. This pathway generally requires higher temperatures.

In contrast, the wikipedia.orgrsc.org-Wittig rearrangement is a concerted, pericyclic process that proceeds through a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org This sigmatropic rearrangement is generally favored at lower temperatures and is highly stereoselective. For this compound, a wikipedia.orgrsc.org-Wittig rearrangement would require an adjacent double bond to the ether oxygen, which is not present in the saturated alkyl chain. Therefore, for this specific compound, the wikipedia.orgmdpi.com-Wittig rearrangement is the more likely pathway if the conditions for benzylic deprotonation are met.

The table below outlines the key aspects of these two rearrangement pathways.

| Rearrangement Type | Mechanism | Key Intermediates/Transition States | Typical Conditions | Product from this compound |

| wikipedia.orgmdpi.com-Wittig Rearrangement | Radical cleavage-recombination | Radical pair | Strong base (e.g., alkyllithium), higher temperatures | 1-phenyl-1-((R)-2-hydroxydodecyl)methanol |

| wikipedia.orgrsc.org-Wittig Rearrangement | Concerted wikipedia.orgrsc.org-sigmatropic shift | Five-membered cyclic transition state | Strong base, lower temperatures | Not directly applicable to the saturated chain of the title compound. wikipedia.orgorganic-chemistry.org |

Metal-Catalyzed Rearrangements of Benzyl Ethers

Transition metal catalysts can mediate the cleavage and rearrangement of C-O bonds in ethers, often under milder conditions than those required for traditional base-catalyzed rearrangements. rsc.orgrsc.org Various metals, including rhodium, iridium, and gold, have been shown to catalyze transformations of benzyl ethers.

For instance, gold(I) catalysts have been reported to catalyze the rearrangement of propargyl benzyl ethers through a 1,5-hydride shift and fragmentation sequence. rsc.orgrsc.org While the substrate in this case contains an alkyne, it demonstrates the ability of gold catalysts to activate the benzylic C-H bond.

Rhodium and iridium catalysts are also known to promote rearrangements and other transformations involving C-O bond cleavage in ethers. rsc.org These reactions can proceed through various mechanisms, including oxidative addition of the C-O bond to the metal center, followed by subsequent steps such as migratory insertion or reductive elimination. In the context of this compound, a metal catalyst could potentially insert into the benzylic C-O bond, leading to intermediates that could undergo rearrangement or other transformations.

The following table provides a summary of potential metal-catalyzed rearrangements.

| Metal Catalyst System | Proposed Mechanistic Steps | Potential Transformation of this compound |

| Gold(I) Catalysts | 1,5-hydride shift/fragmentation (in suitable substrates) | Activation of the benzylic C-H bond. rsc.orgrsc.org |

| Rhodium Catalysts | Oxidative addition, migratory insertion, reductive elimination | C-O bond cleavage and potential rearrangement. rsc.org |

| Iridium Catalysts | C-H activation, oxidative addition | Isomerization or other skeletal rearrangements. |

Mechanistic Investigations and Reaction Engineering for R 3 Benzyloxy Tetradecan 1 Ol Synthesis and Transformations

Elucidation of Reaction Mechanisms in Stereoselective Processes

The primary route for establishing the chiral center in (R)-3-(benzyloxy)tetradecan-1-ol involves the asymmetric reduction of a prochiral ketone precursor, typically an ester of 3-oxotetradecanoic acid. The Noyori asymmetric hydrogenation is a preeminent method for such transformations, offering high enantioselectivity. youtube.comharvard.edursc.org

The reaction commences with the activation of a ruthenium(II) precatalyst, such as [RuCl2(BINAP)]2, in the presence of hydrogen to form the active catalyst. youtube.com The substrate, a β-keto ester, then coordinates to the ruthenium center. The hydrogenation is believed to proceed through the keto tautomer rather than the enol form. harvard.edu Evidence for this comes from experiments with deuterated substrates where the deuterium (B1214612) at the α-position is not lost, which would be expected if rapid enolization occurred. harvard.edu The transfer of hydrogen from the catalyst to the carbonyl group of the ketone proceeds via a six-membered pericyclic transition state.

The key to the high enantioselectivity of the Noyori hydrogenation lies in the specific geometry of the catalyst-substrate complex and the subsequent transition state. The chiral BINAP ligand, which possesses axial chirality, creates a C2-symmetric chiral environment around the ruthenium atom. youtube.com This chiral environment forces the substrate to coordinate in a specific manner to minimize steric interactions.

The active catalyst is an 18-electron Ru(II) hydride species. mdpi.com The ketone substrate coordinates to this complex, and the hydride and a proton are transferred to the carbonyl group. In the case of Noyori-type catalysts, this transfer is often described as a metal-ligand cooperative mechanism, where the Ru-H hydride attacks the carbonyl carbon and the N-H group on the ligand protonates the carbonyl oxygen in a concerted fashion. rsc.org

For the synthesis of the (R)-alcohol, the (R)-BINAP ligand is typically used. The bulky phenyl groups on the phosphine (B1218219) ligands of BINAP create a "chiral pocket." Of the two possible diastereomeric transition states for the approach of the ketone to the catalyst, one is significantly lower in energy. This favored transition state allows the larger substituent on the ketone to be positioned away from the sterically demanding phenyl groups of the BINAP ligand, leading to the observed high enantioselectivity. youtube.com

Table 1: Key Species in the Noyori Asymmetric Hydrogenation for the Synthesis of a Chiral Alcohol Precursor

| Species | Description | Role in the Catalytic Cycle |

| Ru(II)-BINAP precatalyst | A stable, often dimeric, ruthenium chloride complex with the chiral BINAP ligand. | Catalyst precursor that is activated by hydrogen. |

| Active Ru(II)-hydride catalyst | An 18-electron ruthenium hydride species that is the active catalyst in the hydrogenation. | Reacts with the ketone substrate. |

| Catalyst-substrate complex | The ketone substrate coordinated to the active Ru(II)-hydride catalyst. | The intermediate preceding the hydrogen transfer step. |

| Six-membered transition state | The highly organized arrangement of atoms during the transfer of hydrogen to the carbonyl group. | Determines the stereochemical outcome of the reaction. |

| Chiral alcohol product | The enantiomerically enriched alcohol formed after the hydrogenation. | The desired product of the reaction. |

| Regenerated catalyst | The active Ru(II)-hydride catalyst is regenerated after product release. | Allows for the catalytic nature of the process. |

This table is a generalized representation based on the well-studied Noyori asymmetric hydrogenation mechanism.

The choice of catalyst and reagents is paramount in controlling the reaction pathway and achieving high stereoselectivity.

Catalyst: The structure of the chiral ligand is the most critical factor. For instance, in Noyori-type hydrogenations, both enantiomers of BINAP are commercially available, allowing for the synthesis of either the (R) or (S) enantiomer of the alcohol product. harvard.edu The arene ligand in Noyori-Ikariya catalysts also influences reactivity, with the general order being benzene (B151609) > p-cymene (B1678584) > mesitylene (B46885) > hexamethylbenzene. mdpi.com

Reagents: In asymmetric transfer hydrogenation, the hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, is a key reagent. mdpi.comnih.gov The choice of solvent can also impact the reaction rate and enantioselectivity. Methanol is a common solvent for Noyori hydrogenations. harvard.edu The presence of a base, such as potassium tert-butoxide, can be essential in certain hydrogen borrowing reactions to facilitate the formation of the active catalyst and promote the reaction. google.com

Kinetic and Thermodynamic Aspects of Benzyloxy Alcohol Transformations

The stability of the benzyloxy group is a key thermodynamic consideration. Benzyl (B1604629) ethers are widely used as protecting groups in organic synthesis because they are stable to a wide range of reaction conditions, including acidic and basic hydrolysis and many oxidizing and reducing agents. However, they can be cleaved under specific conditions, most commonly by catalytic hydrogenolysis (e.g., H2, Pd/C). This cleavage is thermodynamically favorable due to the formation of a stable toluene (B28343) molecule and the free alcohol.

Future Prospects and Advanced Applications of R 3 Benzyloxy Tetradecan 1 Ol in Chemical Research

Strategic Utility as a Chiral Building Block in Natural Product and Pharmaceutical Synthesis

The enantiomerically pure nature of (R)-3-(benzyloxy)tetradecan-1-ol makes it a prime candidate for use in the synthesis of natural products and pharmaceuticals, where specific stereochemistry is often crucial for biological activity. wikipedia.org This concept, known as chiral pool synthesis, leverages naturally occurring enantiopure compounds as starting materials to efficiently construct complex chiral molecules, often preserving the original stereochemistry throughout the synthetic sequence. wikipedia.orgscripps.edursc.orguh.edu

A significant application of this chiral building block lies in the synthesis of bioactive lipids, particularly those of marine origin. Many marine organisms produce lipids with unique structures and potent biological activities, often characterized by long aliphatic chains with multiple stereocenters. nih.gov For instance, the total synthesis of marine fatty acids like (+/-)-9-methoxypentadecanoic acid has been accomplished using related long-chain chiral synthons.

The (R)-3-hydroxy acid motif, which can be readily obtained from this compound via debenzylation and oxidation, is a key structural feature in various natural products. nih.govfrontiersin.orgresearchgate.net For example, (R)-3-hydroxytetradecanoic acid is an intermediate in fatty acid biosynthesis. nih.gov This highlights the potential of this compound as a precursor for synthesizing these and other related natural products.

Innovations in Asymmetric Synthesis Methodologies Relevant to Long-Chain Chiral Alcohols

The synthesis of enantiomerically pure long-chain chiral alcohols like this compound has been a subject of significant research, leading to the development of several innovative asymmetric synthesis methodologies. These methods are crucial for accessing a wide range of chiral building blocks for the pharmaceutical and fine chemical industries. nih.govmagtech.com.cn

Biocatalysis: A particularly promising and sustainable approach is biocatalysis, which utilizes enzymes or whole-cell systems to perform highly selective chemical transformations. nih.govnih.govhidenanalytical.com Alcohol dehydrogenases (ADHs), for example, can catalyze the asymmetric reduction of ketones to produce chiral alcohols with high enantiomeric excess. nih.govnih.gov This method offers mild reaction conditions and reduces the environmental impact compared to traditional chemical methods. hidenanalytical.com The chemoenzymatic synthesis, combining chemical and enzymatic steps, provides a powerful strategy for producing chiral 1,3-diols. nih.gov For instance, the kinetic resolution of racemic secondary alcohols catalyzed by lipases is a widely used technique to obtain enantiomerically pure alcohols and their corresponding esters. almacgroup.comresearchgate.netnih.gov

Asymmetric Hydrogenation and Transfer Hydrogenation: Metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are powerful methods for the synthesis of chiral alcohols. thieme-connect.com These reactions often employ chiral ligands to induce high enantioselectivity.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. nih.govacs.org Chiral organic molecules, such as proline and its derivatives, can catalyze asymmetric aldol (B89426) reactions to produce chiral β-hydroxy ketones, which can then be reduced to the corresponding 1,3-diols. acs.org

The development of these methodologies is critical for the efficient and scalable production of this compound and other long-chain chiral alcohols, thereby expanding their accessibility for various synthetic applications.

Potential for Integration into Complex Synthetic Endeavors and Target-Oriented Synthesis

The structural features of this compound make it an ideal candidate for integration into complex synthetic endeavors, particularly in the realm of target-oriented synthesis. nih.govresearchgate.net Its long aliphatic chain can serve as a scaffold for the construction of various natural products, while the chiral 1,3-diol moiety provides a handle for further stereocontrolled transformations.

The synthesis of complex polyketide natural products, which often contain multiple stereocenters and 1,3-diol units, represents a significant area where this chiral building block could be applied. thieme-connect.com Methodologies for the stereoselective synthesis of 1,3-diols are crucial for the construction of these molecules. thieme-connect.comnih.govnih.govorganic-chemistry.orgnih.gov

Furthermore, the development of multicomponent reactions offers an efficient strategy for the rapid assembly of complex molecules from simpler starting materials. nih.gov The integration of chiral building blocks like this compound into such reaction cascades could significantly streamline the synthesis of complex targets.

For example, the total synthesis of grayanane natural products has been achieved starting from a chiral precursor, demonstrating the power of using enantiopure building blocks in complex synthesis. beilstein-journals.org Similarly, the synthesis of tetracycline, a complex antibiotic, has been accomplished through a multi-step sequence involving chiral intermediates derived from carbohydrates. nih.gov These examples underscore the potential of this compound to serve as a key starting material in the synthesis of a wide range of medicinally important compounds.

Exploration of Structure-Activity Relationships in Derivatives of this compound

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug discovery and development. While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively reported in the literature, the general principles of SAR for long-chain fatty alcohols and their derivatives can provide valuable insights. wikipedia.orgnih.govnih.govfrontiersin.orgebi.ac.uk

Derivatives of this compound could be synthesized to explore how modifications to the structure impact biological activity. For example, variation of the alkyl chain length, modification of the benzyl (B1604629) protecting group, or derivatization of the primary alcohol could lead to compounds with altered or improved biological profiles. Such studies would be instrumental in identifying lead compounds for the development of new therapeutic agents.

Development of Sustainable and Environmentally Benign Synthetic Routes for Chiral Alcohols

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. nih.govhidenanalytical.com The development of sustainable and environmentally benign synthetic routes for chiral alcohols, including this compound, is an area of active research.

Biocatalysis , as mentioned earlier, is a key green technology for the synthesis of chiral alcohols. nih.govnih.govhidenanalytical.comunito.ittudelft.nl The use of enzymes often allows for reactions to be carried out in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. nih.gov The development of robust and recyclable biocatalysts is a major focus in this area.

Catalytic Methods: The use of catalytic amounts of reagents, as opposed to stoichiometric amounts, is a fundamental principle of green chemistry. Asymmetric catalytic methods, such as those discussed in section 6.2, are inherently greener than classical resolution methods that discard one enantiomer.

Renewable Feedstocks: Another important aspect of green chemistry is the use of renewable feedstocks. The synthesis of long-chain α,ω-diols from renewable fatty acid methyl esters has been demonstrated, showcasing a sustainable approach to producing valuable chemical intermediates. rsc.org The development of synthetic routes to this compound from renewable resources would be a significant advancement in its sustainable production. For example, a green synthesis of (R)-3-hydroxy-decanoic acid and its analogs has been developed from levoglucosenone, a derivative of cellulose. frontiersin.orgresearchgate.net

By embracing these green chemistry principles, the synthesis of this compound and other valuable chiral alcohols can be made more efficient, economical, and environmentally friendly.

Q & A

Q. What are the critical safety considerations for storing and handling this compound in long-term studies?

- Methodological Answer :

- Storage : Keep under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Use amber vials to avoid light-induced degradation.

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Waste disposal : Neutralize with activated charcoal before incineration. Follow EPA guidelines for organic solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.